molecular formula C15H14N4 B13305866 4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline

4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline

Katalognummer: B13305866
Molekulargewicht: 250.30 g/mol
InChI-Schlüssel: XZTCSGJISITQAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline typically involves the reaction of benzyl azide with aniline derivatives under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions usually involve the use of copper sulfate pentahydrate and sodium ascorbate in a mixture of dimethylformamide (DMF) and water .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the CuAAC reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, N-oxides, and reduced triazole derivatives.

Wirkmechanismus

The mechanism of action of 4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets. In antimicrobial applications, the compound binds to bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it inhibits tubulin polymerization, preventing cell division and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C15H14N4

Molekulargewicht

250.30 g/mol

IUPAC-Name

4-(1-benzyl-1,2,4-triazol-3-yl)aniline

InChI

InChI=1S/C15H14N4/c16-14-8-6-13(7-9-14)15-17-11-19(18-15)10-12-4-2-1-3-5-12/h1-9,11H,10,16H2

InChI-Schlüssel

XZTCSGJISITQAX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)C3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.